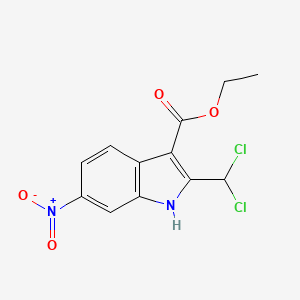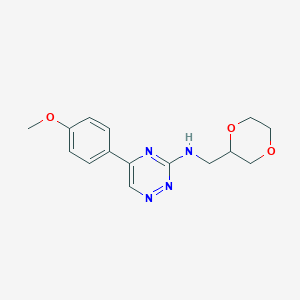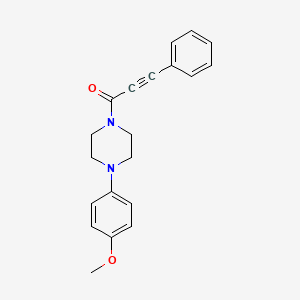
ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate, also known as DMNI, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has gained attention due to its potential applications in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. This leads to the accumulation of toxic metabolites, which ultimately leads to the death of the target organism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to be toxic to a variety of cell types, including cancer cells, fungal cells, and bacterial cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to interfere with the cell cycle, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been found to be effective against drug-resistant strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics. However, this compound also has several limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Direcciones Futuras
There are several future directions for research on ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate. One area of interest is the development of new antibiotics based on this compound. Another area of interest is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types. Finally, research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate can be synthesized through a multistep process. The first step involves the reaction of ethyl 2-(bromomethyl)-6-nitro-1H-indole-3-carboxylate with sodium dichloroacetate in the presence of a catalyst. The resulting intermediate is then treated with ethyl alcohol to yield this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
Ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate has been extensively studied for its potential applications in the development of new drugs. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, antifungal, and antibacterial properties. This compound has been found to be particularly effective against drug-resistant strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
ethyl 2-(dichloromethyl)-6-nitro-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-2-20-12(17)9-7-4-3-6(16(18)19)5-8(7)15-10(9)11(13)14/h3-5,11,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGZLIBVOGDSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=CC(=C2)[N+](=O)[O-])C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)

![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![5-[2-(difluoromethoxy)phenyl]-1-methyl-3-pyridin-3-yl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6121498.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6121521.png)
![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6121523.png)
![2-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6121531.png)
![9-(3,4-dimethoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6121542.png)
